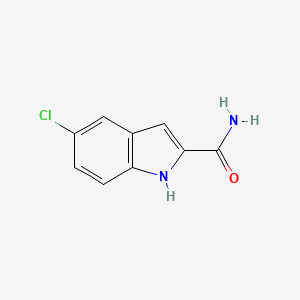

5-chloro-1H-indole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZILZCCGDNKAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406442 | |

| Record name | 5-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-01-3 | |

| Record name | 5-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Architectural Significance of the 5-Chloro-1H-indole-2-carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carboxamide Derivatives

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif found in a vast array of pharmacologically active compounds.[1][2] The strategic functionalization of this core allows for the fine-tuning of biological activity. The this compound framework, in particular, has emerged as a cornerstone for the development of novel therapeutics. The introduction of a chlorine atom at the 5-position often enhances metabolic stability and lipophilicity, while the carboxamide group at the 2-position provides a versatile handle for introducing diverse substituents, profoundly influencing target binding and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of this vital scaffold and its derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform a successful synthetic campaign. We will explore the construction of the core indole ring system, delve into the robust methods for amide bond formation, and detail the necessary protocols for purification and characterization, grounding every step in established, authoritative methodologies. This scaffold has been integral to the discovery of agents with potent antitubercular, antihyperlipidemic, and antiproliferative activities, making its efficient synthesis a critical skill for the modern medicinal chemist.[3][4][5][6]

Part 1: Constructing the Core Intermediate: 5-Chloro-1H-indole-2-carboxylic Acid

The most direct and widely adopted strategy for synthesizing this compound derivatives begins with the preparation of the key precursor, 5-chloro-1H-indole-2-carboxylic acid. The venerable Fischer indole synthesis is the most reliable and common method for assembling this chlorinated indole core.[7][8][9][10]

The Fischer Indole Synthesis: A Mechanistic Approach

The Fischer indole synthesis is an acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[8] For our target, this involves the reaction of (4-chlorophenyl)hydrazine with an ethyl pyruvate derivative.

The mechanism proceeds through several key stages:

-

Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions (e.g., polyphosphoric acid or zinc chloride), the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond.[7][8]

-

Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by a cyclization step where a nitrogen atom attacks an imine carbon.

-

Elimination: Finally, the elimination of ammonia yields the aromatic indole ring system, in this case, ethyl 5-chloro-1H-indole-2-carboxylate.[8]

Caption: Workflow for the Fischer Indole Synthesis of the core ester intermediate.

Saponification to the Carboxylic Acid

With the ethyl ester in hand, the final step to obtaining the key precursor is a straightforward hydrolysis (saponification) of the ester group. This is typically achieved under basic conditions, for example, by stirring with lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF), ethanol, and water.[11][12] Acidification of the reaction mixture then precipitates the desired 5-chloro-1H-indole-2-carboxylic acid.

Part 2: The Amide Coupling - Forging the Final Linkage

The conversion of 5-chloro-1H-indole-2-carboxylic acid into its diverse carboxamide derivatives is the cornerstone of generating a chemical library for drug discovery. This transformation hinges on the formation of an amide bond, a reaction that has become the most frequently used in medicinal chemistry.[13] The primary challenge is activating the carboxylic acid to make it susceptible to nucleophilic attack by the chosen amine.

The Power of Coupling Reagents

The most versatile and widely employed method for amide bond formation involves the use of specialized coupling reagents in a one-pot procedure.[5][14] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is readily attacked by the amine.

Commonly used coupling systems include:

-

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a workhorse in this category. It is often used in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][11] The additive's role is crucial: it traps the activated acid as an active ester, which minimizes side reactions and suppresses racemization if chiral centers are present.

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reaction times and high yields.[5]

These reactions are almost always carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acids formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[4][12]

Caption: Key synthetic pathways for amide bond formation.

The Acid Chloride Route: A More Reactive Alternative

For less reactive amines or when coupling reagents prove ineffective, a two-step approach via an acid chloride intermediate can be employed. The carboxylic acid is first converted to the highly reactive 5-chloro-1H-indole-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate is then reacted with the desired amine, often in the presence of a base to scavenge the HCl byproduct, to yield the final carboxamide. While effective, this method's harshness can be incompatible with sensitive functional groups elsewhere in the molecule.

Part 3: Purification and Structural Characterization

Rigorous purification and characterization are non-negotiable for ensuring the integrity of synthesized compounds for biological evaluation.

Purification Protocols

-

Column Chromatography: This is the most common method for purifying the crude product after the reaction work-up. A silica gel stationary phase is typically used, with a mobile phase consisting of a gradient of ethyl acetate in a non-polar solvent like hexane.

-

Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[15][16] The choice of solvent is critical and must be determined empirically; common systems include ethanol, methanol, or mixtures like dichloromethane/hexane.

Analytical Characterization

The identity and purity of the final this compound derivatives must be confirmed using a suite of spectroscopic techniques.

| Technique | Purpose | Expected Observations for this compound Core |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | A singlet for the indole N-H (typically > 11 ppm), distinct aromatic signals for the indole ring protons, and signals corresponding to the amide substituent.[4] |

| ¹³C NMR | Confirmation of the carbon skeleton. | A signal for the amide carbonyl (C=O) carbon (typically 160-170 ppm), along with signals for the aromatic carbons of the indole core.[3] |

| Mass Spec (MS) | Determination of molecular weight. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[17] |

| IR Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for the indole N-H bond (around 3300 cm⁻¹) and the amide C=O bond (around 1650 cm⁻¹).[3] |

| HPLC | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity.[17] |

Part 4: Validated Experimental Protocols

The following protocols are generalized from established literature procedures and provide a robust starting point for synthesis.

Protocol 1: Synthesis of 5-Chloro-1H-indole-2-carboxylic Acid

This protocol combines the Fischer indole synthesis and subsequent saponification.

Step A: Ethyl 5-chloro-1H-indole-2-carboxylate

-

To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the formation of the hydrazone intermediate by TLC.

-

Cool the reaction mixture and slowly add it to pre-heated polyphosphoric acid (PPA) at 100-120°C.[12]

-

Maintain the temperature for 20-30 minutes until the cyclization is complete (monitored by TLC).

-

Carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step B: Saponification

-

Dissolve the ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) from Step A in a 3:1:1 mixture of THF:Methanol:Water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir the mixture at room temperature for 3-5 hours or until TLC indicates complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-indole-2-carboxylic acid as a solid.

Protocol 2: General Amide Coupling Procedure (EDC/HOBt)

This is a general method for coupling the carboxylic acid with a primary or secondary amine.

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the suspension.[4][12]

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5-3.0 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexane) to afford the desired this compound derivative.

References

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hepatochem.com [hepatochem.com]

- 14. asiaresearchnews.com [asiaresearchnews.com]

- 15. mdpi.com [mdpi.com]

- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

biological screening of 5-chloro-1H-indole-2-carboxamide library

An In-Depth Technical Guide to the Biological Screening of a 5-Chloro-1H-Indole-2-Carboxamide Library

Executive Summary

The this compound scaffold represents a "privileged" chemical structure in modern medicinal chemistry, consistently yielding compounds with diverse and potent biological activities. Its derivatives have shown promise as anti-cancer, anti-mycobacterial, and anti-inflammatory agents, as well as modulators of key neurological targets.[1][2][3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological screening of a novel this compound library. It moves beyond simple protocols to explain the underlying rationale for experimental design, ensuring a robust and efficient path from a large compound collection to validated, developable lead candidates. We will detail a multi-tiered screening cascade, emphasize the principles of data integrity, and integrate early-stage absorption, distribution, metabolism, and excretion (ADME) profiling to maximize the translational potential of identified hits.

The Privileged Scaffold: Therapeutic Potential of 5-Chloro-1H-Indole-2-Carboxamides

The indole-2-carboxamide core is a versatile pharmacophore, and the addition of a chlorine atom at the 5-position significantly influences its electronic properties and binding interactions, often enhancing potency and modulating selectivity.[5] The value of screening a library based on this scaffold is underscored by the breadth of validated biological targets and therapeutic areas where its derivatives have shown significant activity.

Known Biological Activities:

-

Antimycobacterial: A significant body of research highlights indole-2-carboxamides as potent inhibitors of the essential mycobacterial transporter MmpL3, which is crucial for mycolic acid transport.[6][7] This makes them highly promising candidates for new treatments against Mycobacterium tuberculosis, including drug-resistant strains.[7][8][9]

-

Oncology: Derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2] Mechanisms include the dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][10]

-

Neuromodulation: The scaffold is well-established as a source of allosteric modulators for the Cannabinoid Receptor 1 (CB1), offering a nuanced approach to targeting the endocannabinoid system for therapeutic benefit.[5][11]

-

Anti-inflammatory: Certain analogues have been shown to effectively inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models.[3]

-

Antiplasmodial: The 5-chloroindole-2-carboxamide core has been identified as a promising starting point for the development of new anti-malarial agents.[12]

This diverse activity profile justifies a broad yet targeted screening approach. The initial selection of assays should be guided by the specific structural motifs present in the library and the strategic therapeutic focus of the research program.

The Screening Cascade: A Funnel-Based Strategy for Hit Identification

A successful screening campaign is not a single experiment but a strategic, multi-stage process designed to efficiently triage a large library, eliminate artifacts, and progressively generate more detailed information on a smaller number of promising compounds. This "funnel" approach conserves resources and focuses efforts on the most viable candidates.

Caption: The tiered biological screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly and cost-effectively identify "hits"—compounds that show activity in a target-specific assay—from the entire library. This is typically performed at a single high concentration (e.g., 10-20 µM).

Causality in Assay Choice: The selection of the primary assay is the most critical decision in the campaign. Given the known targets of the scaffold, a relevant choice would be a kinase inhibition assay, such as one targeting EGFR. Biochemical assays are often preferred for primary screens over cell-based assays because they are less prone to non-specific cytotoxicity artifacts and offer a cleaner system to detect direct target engagement. Luminescence-based ATP detection assays are an industry standard due to their high signal-to-background ratio and sensitivity.

Protocol: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the activity of a kinase (e.g., EGFR) by quantifying the amount of ATP remaining in solution after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant human EGFR kinase.

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP.

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT).

-

Test compounds dissolved in 100% DMSO.

-

Positive control inhibitor (e.g., Erlotinib).

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 384-well assay plates.

Methodology:

-

Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each test compound from the library plate into the wells of a 384-well assay plate. Also dispense DMSO (negative control) and Erlotinib (positive control) into designated control wells.

-

Enzyme Addition: Add 5 µL of a 2X kinase/substrate solution (containing EGFR and peptide substrate in kinase buffer) to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final concentration in the 10 µL reaction should be, for example, 50 ng/well EGFR and 10 µM ATP (at the Kₘ for the enzyme).

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Readout: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.[13]

Data Analysis & Hit Criteria (Trustworthiness):

-

Normalization: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl).

-

Quality Control: The assay's robustness is determined by the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.

-

Hit Selection: A common criterion for hit selection is any compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells). A simpler cutoff, such as ≥50% inhibition, is also frequently used.

Tier 2: Hit Confirmation and Potency Determination

The objective of Tier 2 is twofold: to confirm that the activity observed in the primary screen is real and not an artifact, and to determine the potency of these confirmed hits.

1. Hit Confirmation (Orthogonal Assay):

-

Rationale: Primary hits must be tested in an orthogonal assay, which measures the same biological endpoint but uses a different detection technology. This is a critical self-validating step to eliminate false positives arising from compound interference with the primary assay's detection system (e.g., compounds that inhibit the luciferase enzyme in the Kinase-Glo® reagent). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay would be an excellent orthogonal choice.

2. Potency Determination (Dose-Response):

-

Rationale: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for prioritizing compounds and initiating structure-activity relationship (SAR) studies.

Protocol: Dose-Response IC₅₀ Determination

-

Prepare 10-point serial dilutions of each confirmed hit compound in DMSO.

-

Perform the same kinase assay as described in Tier 1, but instead of a single concentration, dispense the full dilution series for each compound.

-

Calculate % Inhibition for each concentration point.

-

Plot % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Tier 3: Lead Characterization & Selectivity

Compounds that are confirmed and potent (e.g., IC₅₀ < 1 µM) are advanced to Tier 3 for more in-depth profiling. The goal here is to understand their mechanism, selectivity, and initial drug-like properties.

1. Selectivity Profiling:

-

Rationale: A promising drug candidate should be selective for its intended target to minimize off-target effects. Hits should be screened against a panel of related kinases (a "kinase panel") to assess their selectivity profile. A compound that inhibits the target of interest with high potency but is significantly weaker against other kinases is considered selective.

2. Mechanism of Action (MoA):

-

Rationale: Understanding how a compound inhibits its target (e.g., competitive with ATP, allosteric) provides crucial information for lead optimization. This can be investigated through enzyme kinetics studies.

Caption: Inhibition of the EGFR signaling pathway by a hit compound.

3. In Vitro ADME & Initial Toxicology Profiling:

-

Rationale: Excellent potency is meaningless if a compound cannot reach its target in the body or is toxic. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is essential for selecting leads with a higher probability of success in later in vivo studies.[14][15] This step provides a crucial, self-validating feedback loop for medicinal chemists.

Key In Vitro ADME Assays:

| Parameter | Assay | Purpose | Desired Outcome |

| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive intestinal absorption.[15] | High Permeability (Pₑ > 10 x 10⁻⁶ cm/s) |

| Metabolism | Liver Microsomal Stability | Measures metabolic breakdown by key liver enzymes.[16][17] | High Stability (t½ > 30 min) |

| Metabolism | CYP450 Inhibition | Assesses potential for drug-drug interactions by inhibiting major CYP enzymes (e.g., 3A4, 2D6).[16][18] | Low Inhibition (IC₅₀ > 10 µM) |

| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Determines the fraction of compound bound to plasma proteins, as only unbound drug is active.[18] | Moderate Binding (Low unbound fraction can limit efficacy) |

| Safety/Tox | hERG Inhibition (Patch Clamp or Binding Assay) | Screens for potential cardiac toxicity (QT prolongation).[12][16] | Low Inhibition (IC₅₀ > 10 µM) |

| Safety/Tox | Cytotoxicity (e.g., against HepG2 cells) | Provides a general measure of cell health impact.[13] | Low Cytotoxicity (CC₅₀ > 20 µM) |

| Physicochemical | Kinetic/Thermodynamic Solubility | Measures how well the compound dissolves, which impacts absorption and formulation.[16][18] | High Solubility (> 50 µM) |

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade is the foundation of SAR analysis.[11] By comparing the chemical structures of active compounds with their corresponding biological data (potency, selectivity, ADME properties), medicinal chemists can deduce which molecular features are critical for activity.

For the this compound library, SAR exploration would focus on modifications at:

-

The amide substituent (R¹) : This position often dictates interactions with the solvent-exposed region of a binding pocket and is a key driver of potency and physical properties.

-

The indole C3-position (R²) : Substituents here can influence the orientation of the core within the binding site.[11]

-

Other positions on the indole ring : While the 5-chloro is fixed, exploring other positions could further refine activity.

Example SAR Table (Hypothetical Data):

| Compound ID | R¹ (Amide) | R² (C3-position) | EGFR IC₅₀ (nM) | Microsomal t½ (min) |

| Lib-001 | 4-Morpholinophenethyl | -H | 850 | 45 |

| Lib-002 | 4-Piperidinophenethyl | -H | 620 | 38 |

| Lib-003 | 4-Morpholinophenethyl | -CH₃ | 95 | 55 |

| Lib-004 | 4-Piperidinophenethyl | -CH₃ | 45 | 51 |

From this hypothetical data, a clear SAR emerges: adding a methyl group at the C3-position dramatically improves potency (compare Lib-001 vs. Lib-003), suggesting a beneficial interaction in a hydrophobic pocket of the EGFR active site. This insight provides a clear, data-driven strategy for the synthesis of the next generation of more potent and optimized compounds.

Conclusion and Forward Look

The biological screening of a this compound library is a systematic endeavor that requires careful planning, robust execution, and integrated data analysis. By employing a tiered screening cascade that incorporates orthogonal assays for hit validation and early in vitro ADME profiling, researchers can efficiently identify and prioritize lead compounds with a high potential for further development. The true power of this process lies not just in identifying active molecules, but in generating a rich dataset that fuels the iterative cycle of design, synthesis, and testing that is the hallmark of modern drug discovery. The lead candidates emerging from this workflow will have a solid, data-supported foundation for advancement into more complex cellular and in vivo models.

References

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxamides (I2Cs) Target Mycolic Acid Transport and Offer a Potential Treatment for Mycobacterium abscessus and Mycobacterium tuberculosis Infections | Illinois Institute of Technology [iit.edu]

- 7. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

Unraveling the Multifaceted Mechanisms of 5-chloro-1H-indole-2-carboxamide Derivatives: A Technical Guide for Researchers

The 5-chloro-1H-indole-2-carboxamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and pathways implicated in various disease states. This in-depth technical guide provides a comprehensive overview of the prominent mechanisms of action associated with this privileged chemical structure. We will delve into the experimental methodologies used to elucidate these mechanisms, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

A Scaffold of Diverse Biological Activity

The indole-2-carboxamide core, and specifically its 5-chloro substituted analogs, has been the subject of extensive research, leading to the discovery of compounds with potent antitubercular, anticancer, anti-inflammatory, and neuromodulatory properties.[1][2][3][4] The chlorine atom at the 5-position often enhances the lipophilicity and metabolic stability of these molecules, contributing to their favorable pharmacokinetic profiles.[1][5] This guide will explore the key mechanistic pathways influenced by derivatives of this scaffold.

Antitubercular Activity: Targeting MmpL3

A significant area of investigation for indole-2-carboxamide derivatives has been in the development of novel treatments for tuberculosis. Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as a primary target for this class of compounds.[1][6]

The Role of MmpL3 in Mycobacterium tuberculosis

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors from the cytoplasm to the periplasm. This process is crucial for the formation of the mycobacterial outer membrane, a key protective barrier for the bacterium. Inhibition of MmpL3 disrupts the integrity of this membrane, leading to bacterial cell death.

Elucidating the MmpL3-Inhibitory Mechanism

The following experimental workflow is designed to confirm and characterize the MmpL3-inhibitory activity of a novel this compound derivative.

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-indole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-1H-indole-2-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The indole-2-carboxamide moiety is a prevalent structural motif in numerous biologically active compounds, and the introduction of a chloro-substituent at the 5-position significantly influences its electronic and lipophilic character, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document delves into the structural elucidation, key physicochemical parameters, and established methodologies for their determination. By synthesizing available data with theoretical insights, this guide aims to equip researchers with the foundational knowledge necessary for the effective utilization and further development of this compound-based compounds.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with diverse pharmacological activities. The carboxamide functional group at the 2-position of the indole ring is a crucial linker, capable of participating in hydrogen bonding interactions with biological targets. The strategic placement of a chlorine atom at the 5-position of the indole ring is a common tactic in drug design to modulate the compound's properties. The electron-withdrawing nature of chlorine can influence the acidity of the indole N-H, while its lipophilic character can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

This guide will systematically explore the fundamental physicochemical properties of this compound, providing both a theoretical framework and practical insights for researchers in the field.

Structural Elucidation and Spectroscopic Profile

The unambiguous structural confirmation of this compound is paramount for any research endeavor. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Core Structure

The foundational structure of this compound consists of a bicyclic indole ring system with a chlorine atom at position 5 and a primary carboxamide group at position 2.

Caption: Molecular structure of this compound.

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the carboxamide group. The electron-withdrawing chlorine at C5 will influence the chemical shifts of the protons on the benzene ring. The N-H proton of the indole typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The amide protons (-CONH₂) would likely appear as two distinct broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the nine carbon atoms of the this compound core. The carbon atom attached to the chlorine (C-5) and the carbonyl carbon of the carboxamide group (C=O) will have distinct chemical shifts. The chemical shifts of other carbons in the indole ring will also be influenced by the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide group (around 1680-1650 cm⁻¹), and C-Cl stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.62 g/mol ). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value (Estimated/Reported for related compounds) | Method of Determination | Significance in Drug Discovery |

| Molecular Weight | 194.62 g/mol | Calculation | Influences diffusion and transport across membranes. |

| Melting Point | Not available (For 5-chloro-1H-indole-2-carboxylic acid: 287 °C, dec.[4]) | Differential Scanning Calorimetry (DSC) | Indicator of purity and lattice energy. |

| Boiling Point | Not available | Not applicable for solids | - |

| Solubility | Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF. | Shake-flask method, Nephelometry | Affects bioavailability and formulation. |

| pKa | Indole N-H: ~16-17 (predicted) | Potentiometric titration, UV-Vis spectroscopy, Computational prediction | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| LogP | ~2.0-2.5 (predicted) | Shake-flask method, HPLC, Computational prediction | Measure of lipophilicity, influencing membrane permeability and protein binding. |

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A general and robust method for the synthesis of this compound involves the amidation of the corresponding carboxylic acid.[5][6]

Protocol:

-

Starting Material: 5-chloro-1H-indole-2-carboxylic acid.

-

Activation: The carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Amination: Gaseous ammonia or a solution of ammonia in an organic solvent is then added to the activated carboxylic acid.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

Protocol (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small amount (1-5 mg) of the purified and dried compound is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The sharpness of the peak is an indicator of purity.

Determination of Aqueous Solubility

Protocol (Shake-Flask Method):

-

Equilibration: An excess amount of the compound is added to a known volume of water (or buffer of a specific pH) in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Determination of pKa

Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized.

Determination of LogP

Protocol (Shake-Flask Method):

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer).

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data for the parent compound is limited, a robust understanding can be built upon the data from closely related analogs and theoretical predictions. The provided protocols offer standardized methods for the experimental determination of these crucial parameters.

For researchers in drug discovery, a thorough characterization of this and related scaffolds is the first step toward rational drug design. Future work should focus on obtaining precise experimental data for this compound to validate the estimations presented here. Furthermore, investigating the impact of substituting the carboxamide with other functional groups or modifying the indole ring at other positions will continue to be a fruitful area of research for the development of novel therapeutic agents.

References

- 1. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. 5-クロロインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Chloro-1H-indole-2-carboxamide Analogs

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 5-chloro-1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The strategic placement of a chlorine atom at the C5-position of the indole ring, combined with the hydrogen bond donating and accepting capabilities of the 2-carboxamide moiety, provides a unique combination of physicochemical properties that facilitate favorable interactions with diverse protein targets. This technical guide synthesizes field-proven insights and published data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the biological effects of this important class of compounds. We will delve into the nuanced effects of structural modifications on their activity as allosteric modulators of the cannabinoid CB1 receptor, as potent anticancer agents targeting kinase pathways, and as antimicrobial and antiparasitic compounds. This guide emphasizes the causality behind synthetic choices and experimental design, offering detailed protocols and data-driven analysis to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal foundation for molecular recognition.

Significance of the 2-Carboxamide and C5-Chloro Substituents

The introduction of a carboxamide group at the C2-position of the indole core establishes a critical interaction point. The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within a receptor's binding pocket. This functionality is essential for the activity of many analogs, and its replacement with groups like esters has been shown to abolish the desired biological effect in certain target classes, such as CB1 receptor modulators.[1]

The chlorine atom at the C5-position is not merely a passive substituent. It significantly influences the molecule's electronic profile and lipophilicity. This halogen atom can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and specificity. Furthermore, its electron-withdrawing nature modulates the acidity of the indole N-H, and its lipophilic character can improve membrane permeability. SAR studies consistently demonstrate that a chloro or fluoro group at the C5-position is optimal for enhancing the potency of these analogs against targets like the CB1 receptor.[2][3][4]

Synthetic Strategies and Methodologies

The synthesis of this compound analogs is typically achieved through a convergent and robust synthetic pathway. The key step involves the formation of the amide bond between a pre-formed indole core and a desired amine component.

Core Synthesis and Amide Coupling

The primary building block is 5-chloro-1H-indole-2-carboxylic acid, which is commercially available or can be synthesized from precursors like 5-chloro-isatin. The crucial step is the amide coupling reaction, which joins this acidic core to a diverse library of primary or secondary amines. The choice of coupling reagents is critical for ensuring high yield and purity. A standard, field-proven method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carbodiimide activator in conjunction with an additive like hydroxybenzotriazole (HOBt). HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and the protonated amine starting material.[5][6]

This methodology's trustworthiness lies in its high functional group tolerance and reliable performance across a wide range of substrates, making it a workhorse in medicinal chemistry for creating amide libraries for SAR exploration.

Caption: General workflow for amide coupling synthesis.

Structure-Activity Relationship (SAR) Analysis

The therapeutic utility of the this compound scaffold is demonstrated by its diverse biological activities. The SAR varies significantly depending on the biological target.

Allosteric Modulation of the Cannabinoid CB1 Receptor

This scaffold is particularly prominent in the development of allosteric modulators of the CB1 receptor, which offer a nuanced approach to regulating endocannabinoid signaling without the psychoactive side effects of orthosteric agonists.[7] The compound ORG27569 is a key benchmark in this class.[7]

-

SAR at the Indole C3-Position: The size of the alkyl substituent at the C3-position is a critical determinant of activity. Short alkyl chains, such as methyl or ethyl, are preferred for enhancing allosteric modulation.[2][4][7] Increasing the chain length to n-propyl can also enhance modulation, while longer chains like n-hexyl may increase binding affinity at the expense of modulatory effect.[7] This suggests a defined pocket size at the allosteric binding site that optimally accommodates smaller alkyl groups.

-

SAR of the N-Substituent on the Carboxamide: The N-phenethyl group is a common feature of potent modulators. Modifications to the terminal phenyl ring are crucial. The presence of a basic, nitrogen-containing group, such as a diethylamino or piperidinyl group, at the 4-position of this phenyl ring dramatically enhances potency.[2][4][8][9] This strongly implies a key ionic or hydrogen bond interaction with a corresponding acidic residue in the CB1 receptor's allosteric site.

Caption: Key SAR findings for CB1 allosteric modulators.

Table 1: SAR Summary for CB1 Receptor Allosteric Modulators

| Compound Ref. | C3-Substituent | N-Substituent (on Carboxamide) | Activity Metric (IC50) | Key Finding |

|---|---|---|---|---|

| ORG27569[7] | Ethyl | N-(4-(piperidin-1-yl)phenethyl) | ~800 nM[3] | Benchmark allosteric modulator. |

| Analog 45[2][4] | Methyl | N-(4-(diethylamino)phenethyl) | 79 nM[3][4] | Short C3-alkyl and 4-diethylamino group significantly increase potency.[2][3][4] |

| ICAM-b[10] | n-Pentyl | N-(4-(piperidin-1-yl)phenethyl) | N/A | Showed the strongest positive cooperativity for enhancing agonist binding.[10] |

| - | Hexyl | N/A | Decreased Modulatory Effect | Longer C3 chains enhance affinity but may reduce allosteric modulation.[7] |

Anticancer Activity: Targeting Kinase Pathways

Derivatives of this scaffold have emerged as potent inhibitors of key kinases involved in cancer progression, particularly the Epidermal Growth Factor Receptor (EGFR). This is significant for treating non-small cell lung cancer (NSCLC), where resistance to first-generation inhibitors often arises from mutations like T790M.

-

SAR for EGFR Inhibition: Analogs have been developed that show potent activity against both wild-type (WT) and mutant EGFR (EGFRT790M).[11] The SAR for these compounds differs from the CB1 modulators. For instance, compounds with a 3-((phenethylamino)methyl) or 3-(hydroxymethyl) substitution on the indole ring have shown promise.[11][12] The nature of the substituent on the carboxamide nitrogen remains critical, with bulky groups often being well-tolerated and contributing to potency. Compounds bearing a 4-morpholin-4-yl or 4-benzylpiperidin-1-yl group on the N-substituent have demonstrated GI50 values in the nanomolar range.[11]

Table 2: Antiproliferative Activity of Representative Analogs

| Compound Ref. | Key Structural Features | Cancer Cell Line | Activity Metric (GI50) | Target(s) |

|---|---|---|---|---|

| Compound 5f[11] | 5-Cl, N-(4-(4-benzylpiperidin-1-yl)phenyl) | A549 (Lung) | 29 nM | EGFRWT, EGFRT790M |

| Compound 5g[11] | 5-Cl, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) | A549 (Lung) | 31 nM | EGFRWT, EGFRT790M |

| Compound 5d[13] | 5-Cl, N-(4-morpholinophenethyl) | Panc-1 (Pancreatic) | 1.05 µM | General Antiproliferative |

| Compound 8f[5] | 5-Cl, N-(rimantadine) | KNS42 (Pediatric GBM) | 0.84 µM (IC50) | N/A |

Antimicrobial and Antiparasitic Applications

The lipophilic nature of the this compound scaffold makes it suitable for targeting microbial and parasitic pathogens that require cell membrane penetration.

-

Antitubercular Activity: Lipophilicity appears to be a key driver for activity against Mycobacterium tuberculosis.[5] Analogs bearing lipophilic N-substituents, such as adamantane or rimantadine, have shown potent activity, with MIC values in the low micromolar range.[5] This suggests that the compounds' ability to traverse the complex, lipid-rich mycobacterial cell wall is paramount to their mechanism of action, which may involve targets like the MmpL3 transporter.[5]

-

Antiplasmodial Activity: The 5-chloro indole scaffold has been identified as imperative for antiplasmodial activity against the malaria parasite, Plasmodium falciparum.[14] Replacement of the 5-chloro indole with other bicyclic systems like benzimidazole resulted in a complete loss of potency.[14] This highlights the specific role of this core in interacting with a plasmodial target. The 5-chloro substitution also provided a good balance of potency and a lower risk of off-target effects, such as hERG channel inhibition, compared to other substitutions like 5-OCH3 or 5-CF3.[14]

Key Experimental Protocols

The trustworthiness of SAR data is built upon robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and biological evaluation of these analogs.

Protocol: General Amide Coupling Synthesis

This protocol describes a self-validating system for synthesizing analogs, where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product's identity is confirmed by spectroscopic methods.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at 0 °C (ice bath) for 20 minutes. The formation of the activated HOBt-ester is a critical step to prevent side reactions.

-

Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial to scavenge acid produced during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO3 solution, and brine to remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the final compound.

-

Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: CB1 Radioligand Binding Assay

This protocol details a competitive binding assay to determine how a test compound allosterically modulates the binding of a known orthosteric radioligand.

Caption: Workflow for a CB1 allosteric binding assay.

-

Membrane Preparation: Utilize membranes prepared from HEK293 cells stably transfected with the human CB1 receptor cDNA.[10]

-

Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA, pH 7.4.

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of the orthosteric radioligand (e.g., [3H]CP55,940), and varying concentrations of the this compound test compound.

-

Equilibration: Incubate the mixture at 30 °C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination & Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand. This rapid step is essential to prevent dissociation of the ligand-receptor complex.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression software (e.g., Prism). A positive allosteric modulator will increase the binding of the radioligand, while a negative modulator will decrease it. The effect is quantified by the cooperativity factor (α).

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable and potent platform for drug discovery. The extensive SAR data reveal clear, albeit target-dependent, guidelines for molecular design. For CB1 allosteric modulators, potency is driven by short C3-alkyl chains and a basic amine moiety on the N-phenethyl tail. For anticancer agents targeting EGFR, larger and more complex N-substituents are favorable. For antimicrobial applications, high lipophilicity is a key driver of activity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent analogs. For CB1 modulators, achieving biased signaling—wherein a modulator selectively engages certain downstream pathways (e.g., β-arrestin over G-protein coupling)—could lead to therapies with even fewer side effects.[10] For anticancer agents, further exploration of substitutions on the indole ring could enhance selectivity for mutant kinases over their wild-type counterparts, improving the therapeutic window. The continued exploration of this privileged scaffold promises to yield novel clinical candidates for a wide range of challenging diseases.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor. [iris.cnr.it]

- 9. researchgate.net [researchgate.net]

- 10. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

exploring the patent landscape for 5-chloro-1H-indole-2-carboxamide

An In-depth Technical Guide to the Patent Landscape of 5-chloro-1H-indole-2-carboxamide

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged scaffolds" due to their inherent ability to present functional groups in three-dimensional space in a manner that facilitates potent and selective interactions with diverse biological macromolecules. The this compound core is a quintessential example of such a scaffold. Its rigid, bicyclic indole system provides a stable platform, while the carboxamide linker offers a versatile point for hydrogen bonding. The chlorine atom at the 5-position significantly influences the electronic properties of the indole ring and can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.

This guide provides a comprehensive analysis of the patent landscape surrounding the this compound scaffold. We will dissect the synthetic strategies, explore the key therapeutic areas of patent activity, and identify emerging trends and potential "white space" for future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for novel therapeutic interventions.

Part 1: The Core Scaffold: Synthesis and Strategic Derivatization

The utility of a scaffold is intrinsically linked to the feasibility of its synthesis and the accessibility of key points for chemical modification. The this compound framework is readily assembled from commercially available starting materials, a critical factor for its widespread adoption in drug discovery programs.

Core Synthesis Protocol: A Validated Pathway

The most common and reliable route to the core scaffold involves the synthesis of the key intermediate, 5-chloro-1H-indole-2-carboxylic acid, followed by amide coupling.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloro-1H-indole-2-carboxylic acid

-

Reaction Setup: To a solution of 5-chloroindole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere at 0°C, add a solution of oxalyl chloride (1.1 equivalents) dropwise.

-

Reaction Execution: Stir the resulting mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. The resulting precipitate, 2-(5-chloro-1H-indol-2-yl)-2-oxoacetic acid, is collected by filtration.

-

Hydrolysis: Suspend the collected solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-chloro-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form this compound

-

Activation: To a solution of 5-chloro-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Coupling: Add a solution of the desired amine (e.g., a solution of ammonia in methanol for the primary carboxamide, or a primary/secondary amine for N-substituted derivatives) (1.5 equivalents) to the activated ester solution.

-

Reaction Completion: Stir the reaction at room temperature overnight.

-

Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final this compound derivative.[1]

Key Derivatization Points and Their Strategic Importance

The patent literature reveals three primary points on the scaffold that are exploited for generating molecular diversity and tuning pharmacological properties.

References

The Strategic deployment of 5-Chloro-1H-indole-2-carboxamide in Modern Drug Discovery: A Technical Guide

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic relevance. Within this vast chemical space, the 5-chloro-1H-indole-2-carboxamide core has emerged as a particularly fruitful starting point for the development of novel therapeutics across a spectrum of diseases. Its inherent drug-like properties, coupled with the electronic influence of the chloro substituent and the hydrogen bonding capabilities of the carboxamide moiety, provide a robust framework for molecular design. This technical guide offers an in-depth exploration of the this compound scaffold, from its fundamental chemical attributes and synthesis to its successful application in the discovery of potent agents targeting infectious diseases, cancer, and neurological disorders. We will dissect the structure-activity relationships (SAR) that govern its biological activity and provide detailed protocols for its synthesis and primary biological evaluation, equipping researchers and drug development professionals with the knowledge to effectively leverage this versatile scaffold.

The Indole-2-Carboxamide Scaffold: A Privileged Framework in Medicinal Chemistry

Indoles are a cornerstone of heterocyclic chemistry and are integral to a vast number of natural products and approved pharmaceuticals.[1][2] The indole-2-carboxamide substructure, in particular, offers a unique combination of features that make it an attractive scaffold for drug design.[2] The bicyclic aromatic system provides a rigid core for the precise spatial orientation of substituents, while the carboxamide group serves as a versatile handle for introducing diversity and engaging in crucial hydrogen bond interactions with biological targets.

The strategic placement of a chlorine atom at the 5-position of the indole ring significantly modulates the scaffold's electronic and lipophilic properties. This halogen substitution can enhance membrane permeability and metabolic stability, and often leads to improved binding affinity for target proteins.[3] This guide will focus specifically on the this compound core, highlighting its proven potential in contemporary drug discovery programs.

Synthetic Strategies for this compound and its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are central to exploring its therapeutic potential. A common and effective synthetic route involves the coupling of a pre-formed 5-chloro-1H-indole-2-carboxylic acid with a desired amine.

Synthesis of the Core Scaffold

A general and reliable method for the synthesis of 5-chloro-1H-indole-2-carboxamides is outlined below. This procedure involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-5-chloro-1H-indole-2-carboxamides

-

Acid Activation: To a solution of 5-chloro-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Coupling: To the activated ester solution, add the desired primary or secondary amine, followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine (DIPEA)) to neutralize any acid formed.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-5-chloro-1H-indole-2-carboxamide.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been successfully employed to develop potent inhibitors for a variety of biological targets. The following sections detail key therapeutic areas and the associated SAR.

Anticancer Activity: Targeting EGFR and CDK2

Recent studies have highlighted the potential of this compound derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[4][5]

-

Key SAR Observations:

-

The 5-chloro substituent on the indole ring is often crucial for potent antiproliferative activity.[4]

-

Modifications at the N-position of the carboxamide with phenethyl moieties bearing various substituents have a significant impact on activity. For instance, the introduction of a 2-methylpyrrolidin-1-yl group on the phenethyl tail led to a highly potent derivative.[4]

-

Dihalo-substituted derivatives, such as those with an additional chlorine or fluorine atom on the indole ring, can exhibit enhanced antiproliferative effects.[4]

-

| Compound ID | R Group on Phenethyl Moiety | Mean GI₅₀ (µM) | Target(s) | Reference |

| 5e | 2-methylpyrrolidin-1-yl | 0.95 | EGFR/CDK2 | [4] |

| 5d | morpholin-4-yl | 1.05 | EGFR/CDK2 | [4] |

| 5a | Unsubstituted | 3.70 | EGFR/CDK2 | [4] |

Anti-mycobacterial Activity: Targeting MmpL3

The emergence of drug-resistant Mycobacterium tuberculosis (M. tb) strains necessitates the discovery of novel anti-tubercular agents. Indole-2-carboxamides have shown promise in this area, with several derivatives targeting the essential mycolic acid transporter MmpL3.[6][7][8]

-

Key SAR Observations:

-

The presence of a lipophilic group at the N-position of the carboxamide, such as an adamantyl group, is often beneficial for anti-mycobacterial activity.[7]

-

The 5-chloro substitution on the indole ring has been shown to enhance activity compared to unsubstituted or methoxy-substituted analogues.[7]

-

The combination of the 5-chloroindole core with specific N-substituents can lead to potent and selective inhibitors of M. tb growth.

-

| Compound ID | N-Substituent | MIC (µM) against M. tb H37Rv | Target | Reference |

| 8e | 1-(Adamantan-1-yl)ethyl | 2.80 | MmpL3 | [7] |

| 8d | Methyl | 2.97 | MmpL3 | [7] |

| 8a | Unsubstituted Indole | 6.20 | MmpL3 | [7] |

Anti-plasmodial Activity

The this compound scaffold has also been explored for the development of new anti-malarial agents.[9][10]

-

Key SAR Observations:

-

The 5-chloro substitution was found to be optimal for anti-plasmodial potency and metabolic stability, while also minimizing hERG channel activity.[9][10]

-

Replacement of the 5-chloro group with other substituents like methoxy or trifluoromethyl led to increased hERG inhibition.[9][10]

-

The bicyclic indole core was demonstrated to be essential for activity.[10]

-

Neurological Applications: CB1 Receptor Allosteric Modulators

Derivatives of 1H-indole-2-carboxamide have been investigated as allosteric modulators of the cannabinoid type 1 (CB1) receptor.[3]

-

Key SAR Observations:

Primary Biological Evaluation: A Step-by-Step Guide

Once novel this compound derivatives are synthesized, a cascade of biological assays is necessary to determine their therapeutic potential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step in assessing the anticancer potential of the synthesized compounds.

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Workflow for Primary Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of novel compounds.

Caption: A streamlined workflow for the primary biological screening of newly synthesized compounds.

Future Perspectives and Conclusion

The this compound scaffold has unequivocally demonstrated its value in modern drug discovery. Its synthetic tractability and the ability to modulate its properties through targeted substitutions make it a highly adaptable platform for generating novel therapeutic agents. Future research will likely focus on exploring new substitution patterns, expanding the range of biological targets, and employing advanced computational methods to guide the design of next-generation inhibitors. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Toxicity Screening of 5-chloro-1H-indole-2-carboxamide: An In Vitro First Approach

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.